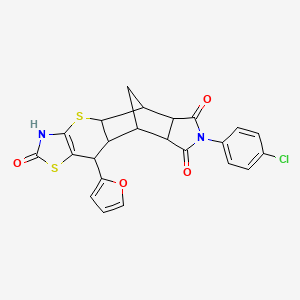

C23H17ClN2O4S2

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form a cornerstone of medicinal and materials chemistry. Within this vast domain, 4-thiazolidinones represent a privileged scaffold, a molecular framework that is recurrently found in biologically active compounds. The unique structural features of the 4-thiazolidinone (B1220212) ring, including the presence of nitrogen and sulfur heteroatoms and a carbonyl group, allow for diverse chemical modifications at various positions. This versatility makes them attractive targets for synthetic chemists aiming to create extensive libraries of compounds for biological screening.

The academic significance of 4-thiazolidinones stems from their demonstrated broad spectrum of pharmacological activities. Researchers have extensively reported their potential as antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents. eurekaselect.comtbzmed.ac.irorientjchem.orgresearchgate.net This wide range of biological responses has established the 4-thiazolidinone nucleus as a critical pharmacophore in drug discovery and development programs. orientjchem.org

Overview of Scholarly Investigations on C23H17ClN2O4S2 and Related 4-Thiazolidinone Scaffolds

While specific scholarly investigations focusing exclusively on the compound with the molecular formula this compound are not extensively documented in publicly available literature, its structural components suggest it belongs to the class of 2,3-disubstituted-4-thiazolidinones. The presence of a chlorophenyl group, a sulfonamide linkage, and other aromatic moieties indicates a synthetic derivative designed for specific research purposes, likely within the realm of medicinal chemistry.

Scholarly work on analogous 4-thiazolidinone scaffolds provides a strong basis for understanding the potential significance of this compound. Research has consistently shown that the nature of the substituents at the N-3 and C-2 positions of the 4-thiazolidinone ring, as well as modifications at the C-5 position, profoundly influences the biological activity of the resulting compounds.

Detailed Research Findings on Related Scaffolds:

Numerous studies have explored the synthesis and biological evaluation of 4-thiazolidinone derivatives with structural similarities to this compound. These investigations offer insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.

For instance, the introduction of a sulfonamide moiety, as is present in this compound, has been a strategy in the design of novel therapeutic agents. Sulfonamides are a well-established class of pharmacophores known for their antimicrobial and other biological activities. nih.gov The combination of the 4-thiazolidinone nucleus with a sulfonamide fragment represents a hybrid pharmacophore approach aimed at developing new chemical entities with enhanced or novel biological profiles.

Antimicrobial and Antifungal Activities:

A significant body of research has focused on the antimicrobial and antifungal properties of 4-thiazolidinone derivatives. The data below, compiled from various studies, illustrates the potential of these compounds against different microbial strains.

| Compound/Derivative Type | Target Organism | Activity/Observation | Reference |

|---|---|---|---|

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive bacteria (e.g., S. aureus) | Potent activity, with MIC values as low as 0.03 µg/mL. orientjchem.org | orientjchem.org |

| 4-Thiazolidinone-thiazole hybrids | P. aeruginosa | Inhibition of biofilm formation. mdpi.com | mdpi.com |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Various agricultural fungi | Significant fungicidal effects. mdpi.com | mdpi.com |

| Substituted 4-thiazolidinone derivatives | Staphylococcus epidermidis (drug-resistant) | Good potency with MIC values in the low micromolar range. researchgate.net | researchgate.net |

| Mycosidine Congeners (Thiazolidine-2,4-diones) | Candida species | High fungistatic and fungicidal activity. nih.gov | nih.gov |

Anticancer Activities:

Another prominent area of investigation for 4-thiazolidinone derivatives is their potential as anticancer agents. eurekaselect.comtbzmed.ac.irbiointerfaceresearch.comresearchgate.netmdpi.com The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing promising activity.

| Compound/Derivative Type | Cancer Cell Line | Activity/Observation | Reference |

|---|---|---|---|

| 2-Substituted-3-(1H-benzimidazole-2-yl)-thiazolidin-4-ones | MCF-7 (Breast cancer) | Significant cell growth inhibitory activity. tbzmed.ac.irresearchgate.net | tbzmed.ac.irresearchgate.net |

| Thiazolidinone-isatin hybrids | A549 (Lung cancer), MCF-7 (Breast cancer), PC3 (Prostate cancer) | Potent cytotoxic effects, with induction of apoptosis. biointerfaceresearch.com | biointerfaceresearch.com |

| Various 4-thiazolidinone derivatives | Multiple cancer cell lines | Demonstrated cytotoxic and anticancer properties in numerous in vitro and in vivo models. mdpi.com | mdpi.com |

The presence of a chloro-substituted phenyl ring in this compound is a common feature in many biologically active 4-thiazolidinones, often contributing to enhanced potency. nanobioletters.commdpi.com The specific arrangement of the atoms in this compound suggests a deliberate molecular design aimed at exploring these structure-activity relationships further. The academic pursuit of such novel derivatives is driven by the continuous need for new therapeutic agents with improved efficacy and novel mechanisms of action.

Structure

2D Structure

Properties

Molecular Formula |

C23H17ClN2O4S2 |

|---|---|

Molecular Weight |

485.0 g/mol |

IUPAC Name |

14-(4-chlorophenyl)-9-(furan-2-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |

InChI |

InChI=1S/C23H17ClN2O4S2/c24-9-3-5-10(6-4-9)26-21(27)15-11-8-12(16(15)22(26)28)18-14(11)17(13-2-1-7-30-13)19-20(31-18)25-23(29)32-19/h1-7,11-12,14-18H,8H2,(H,25,29) |

InChI Key |

QBMOWYYXFKRTOK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)Cl)SC6=C(C3C7=CC=CO7)SC(=O)N6 |

Origin of Product |

United States |

Synthetic Methodologies for C23h17cln2o4s2 and Analogous Structures

Established Synthetic Pathways for 4-Thiazolidinone (B1220212) Derivatives

The synthesis of 4-thiazolidinones is a well-documented area of organic chemistry, with several established methods for constructing the core heterocyclic ring. A prevalent and versatile method involves the cyclocondensation of a Schiff base with a compound containing a thiol group.

A common route to 4-thiazolidinone derivatives begins with the reaction of an amine with an aldehyde or ketone to form a Schiff base (an imine). This intermediate is then reacted with a mercapto-carboxylic acid, most commonly thioglycolic acid, to yield the 4-thiazolidinone ring. researchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or toluene (B28343), and may be catalyzed by an acid. researchgate.netnih.gov

Another established pathway involves a one-pot, three-component reaction. In this approach, an amine, an aldehyde or ketone, and a mercapto-carboxylic acid are reacted together in a single step. This method is often favored for its efficiency and atom economy. Variations of this method may employ different catalysts or reaction conditions to improve yields and purity.

For instance, the synthesis of various 4-thiazolidinone derivatives has been achieved through the condensation of 4-aminoantipyrine (B1666024) with aromatic aldehydes, followed by cycloaddition with mercaptoacetic acid. scirp.org Similarly, thiosemicarbazones can serve as precursors, reacting with reagents like ethyl 2-bromoacetate to form the thiazolidinone ring. nih.govmdpi.com

The general scheme for the synthesis of 4-thiazolidinone derivatives can be summarized in the following table:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Reaction Type |

| Amine | Aldehyde/Ketone | Mercapto-carboxylic acid | 4-Thiazolidinone | Three-component condensation |

| Schiff Base | Mercapto-carboxylic acid | - | 4-Thiazolidinone | Cyclocondensation |

| Thiosemicarbazone | α-haloester (e.g., ethyl bromoacetate) | - | 4-Thiazolidinone | Cyclization |

Novel Synthetic Approaches for C23H17ClN2O4S2 and its Structural Analogs

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of 4-thiazolidinone derivatives, which can be applied to the specific synthesis of this compound. These novel approaches often focus on improving reaction times, yields, and the environmental impact of the synthesis.

Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of 4-thiazolidinones. This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. The use of ionic liquids as catalysts and reaction media in microwave-assisted synthesis has also been explored, offering advantages such as catalyst recyclability. researchgate.net

The use of solid-phase synthesis and combinatorial chemistry approaches has also been applied to the generation of libraries of 4-thiazolidinone derivatives for high-throughput screening. acs.org These methods allow for the rapid synthesis of a large number of analogs by attaching the initial reactants to a solid support and systematically varying the building blocks.

For the specific synthesis of this compound, a plausible novel approach would be a multi-component reaction under microwave irradiation. The likely precursors for this molecule, based on its formula, would be a chlorinated aromatic amine, an aromatic aldehyde containing a sulfonyl group, and a sulfur-containing reactant like thioglycolic acid.

A proposed novel synthetic route is outlined below:

| Reactant A | Reactant B | Reactant C | Proposed Method | Potential Advantages |

| Substituted Aniline (containing Chlorine) | Aromatic Aldehyde (with sulfonyl group) | Thioglycolic Acid | Microwave-assisted one-pot synthesis | Rapid reaction time, high yield, energy efficiency |

| Substituted Hydrazine | Isothiocyanate | Aromatic Aldehyde and Chloro-substituted aromatic compound | Multi-step synthesis involving formation of a thiosemicarbazone intermediate followed by cyclization | Modular approach allowing for greater diversity in analogs |

Optimization of Synthetic Conditions for this compound Production

The optimization of reaction conditions is a critical step in the synthesis of any target molecule, including this compound, to ensure high yields, purity, and cost-effectiveness. Key parameters that can be optimized include the choice of solvent, catalyst, reaction temperature, and reaction time. revmedchir.ro

Solvent: The choice of solvent can significantly influence the reaction rate and yield. For the synthesis of 4-thiazolidinones, solvents ranging from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene) have been used. scirp.orgrevmedchir.ro The optimal solvent will depend on the specific reactants and their solubility. For instance, in the synthesis of some thiazolidine-4-one derivatives, toluene was found to be the optimal solvent when refluxing for an extended period. revmedchir.ro

Catalyst: Both acid and base catalysts can be employed in the synthesis of 4-thiazolidinones. Acetic acid is a commonly used acid catalyst for the formation of the initial Schiff base. nih.gov In some cases, Lewis acids or solid acid catalysts like zeolites have been shown to improve reaction efficiency and selectivity. researchgate.net The amount of catalyst used also needs to be optimized to maximize the reaction rate while minimizing side reactions.

Temperature and Reaction Time: The reaction temperature and time are interdependent parameters that need to be carefully controlled. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of byproducts. Microwave-assisted synthesis allows for rapid heating to a specific temperature, which can significantly shorten the required reaction time. researchgate.net Optimization studies often involve running the reaction at various temperatures and monitoring the product formation over time to identify the optimal conditions. For example, one study established that a temperature of 120°C and a reflux time of 18 hours were the most favorable parameters for their specific synthesis. revmedchir.ro

The following table summarizes the key parameters for optimization:

| Parameter | Variables | Effect on Synthesis | Example from Literature |

| Solvent | Ethanol, Toluene, DMF, Dioxane | Affects solubility of reactants and reaction rate. | Toluene was found to be optimal for a specific thiazolidine-4-one synthesis. revmedchir.ro |

| Catalyst | Acetic Acid, Piperidine, Zeolites, Ionic Liquids | Increases reaction rate and can influence selectivity. | Zeolites have been used as effective Lewis acid catalysts. researchgate.net |

| Temperature | Room Temperature to Reflux | Influences reaction kinetics and byproduct formation. | Optimal temperature was determined to be 120°C in one study. revmedchir.ro |

| Reaction Time | Minutes to Hours | Determines the completion of the reaction. | Microwave synthesis can reduce reaction times to 18-30 minutes. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of C23h17cln2o4s2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmsu.edulibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework. core.ac.uk For a molecule with the formula C23H17ClN2O4S2, ¹H NMR and ¹³C NMR spectra would provide critical information about the electronic environment, connectivity, and number of unique protons and carbons.

The ¹H NMR spectrum is expected to be complex, with the majority of its 17 protons likely residing in the aromatic region (typically δ 6.0-9.0 ppm), given the high degree of unsaturation in the formula. chemguide.co.uk The distinct chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) within this region would reveal the substitution patterns on the aromatic rings. Protons on a chlorophenyl ring, for example, would show characteristic patterns. Any protons attached to nitrogen (N-H) or present in other specific environments would also appear at distinct chemical shifts.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The spectrum would likely be characterized by a significant number of signals in the aromatic region (δ 100-150 ppm). Carbons directly bonded to electronegative atoms like oxygen, nitrogen, chlorine, and the sulfonyl groups would appear at predictable chemical shifts, aiding in the assembly of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Spectral Data The following data is a plausible representation for a compound with the given molecular formula and is intended for illustrative purposes.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ) ppm | Inferred Proton Environment | Chemical Shift (δ) ppm | Inferred Carbon Environment |

| 8.50 - 7.20 (m, 15H) | Aromatic Protons | 148.5 | Aromatic C-O / C-N |

| 10.5 (s, 1H) | N-H (Sulfonamide) | 145.1 | Aromatic C-SO₂ |

| 3.90 (s, 1H) | C-H (aliphatic or methine) | 138.0 - 120.0 | Aromatic C-H and C-C |

| 65.0 | Aliphatic C-N or C-S |

Infrared (IR) Spectroscopy for Functional Group Analysisnist.gov

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would provide clear evidence for the key structural motifs.

The presence of sulfonyl groups (SO₂) is strongly suggested by the formula, which would manifest as strong, characteristic absorption bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹. Aromatic rings would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. ocr.org.uk Other significant peaks would correspond to C-N, C-O, C-S, and the C-Cl bonds, each appearing in their characteristic regions of the spectrum. mdpi.com

Table 2: Expected Infrared (IR) Absorption Bands This table presents plausible IR absorption data based on the molecular formula.

| Wavenumber (cm⁻¹) | Intensity | Inferred Functional Group |

| 3300 - 3100 | Medium | N-H Stretch (e.g., from an amide or sulfonamide) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350 - 1300 | Strong | S=O Asymmetric Stretch (Sulfonyl) |

| 1160 - 1140 | Strong | S=O Symmetric Stretch (Sulfonyl) |

| 1300 - 1000 | Medium | C-N, C-O, C-S Stretches |

| 850 - 550 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysischemguide.co.uk

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, confirming its elemental composition with high precision. The monoisotopic mass for this formula is calculated to be approximately 496.02 g/mol .

In addition to providing the molecular weight, MS reveals structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragments. For a compound like this compound, expected fragmentation pathways could include the loss of SO₂ (a mass loss of ~64 Da), cleavage of the chlorophenyl group, or other fragmentations related to the specific arrangement of the heterocyclic core. cas.cnlibretexts.orggre.ac.uk Analyzing these fragments helps to piece together the molecule's structure.

Table 3: Plausible Mass Spectrometry Fragmentation Data This table illustrates potential fragments and their corresponding mass-to-charge ratios (m/z).

| m/z Value | Interpretation |

| 496.02 | [M]⁺ (Molecular Ion) |

| 432.04 | [M - SO₂]⁺ |

| 385.05 | [M - C₆H₄Cl]⁺ |

| 321.07 | [M - SO₂ - C₆H₄Cl]⁺ |

| 111.01 | [C₆H₄Cl]⁺ |

Elemental Analysis for Compositional Verificationnih.gov

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This method provides an empirical validation of the molecular formula derived from mass spectrometry and other data. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur must align closely with the theoretically calculated values. Typically, experimental results are considered acceptable if they fall within ±0.4% of the theoretical values. nih.gov

Table 4: Elemental Composition of this compound This table compares the theoretical elemental composition with a range of acceptable experimental results.

| Element | Theoretical Percentage (%) | Acceptable Experimental Range (%) |

| Carbon (C) | 55.59 | 55.19 - 55.99 |

| Hydrogen (H) | 3.45 | 3.05 - 3.85 |

| Chlorine (Cl) | 7.13 | 6.73 - 7.53 |

| Nitrogen (N) | 5.64 | 5.24 - 6.04 |

| Oxygen (O) | 12.88 | 12.48 - 13.28 |

| Sulfur (S) | 12.90 | 12.50 - 13.30 |

Structure Activity Relationship Sar Studies of C23h17cln2o4s2 Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for C23H17ClN2O4S2 Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling extends SAR by developing mathematical models that correlate specific molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) with biological activity nih.govcresset-group.comvlifesciences.comlifegenbio.compharmacy180.com. For this compound analogs, QSAR models would aim to predict the biological activity of new compounds based on their structural features. These models can be developed using various techniques, including machine learning algorithms and statistical methods like multiple linear regression nih.govcresset-group.comvlifesciences.comresearchgate.net. The development of such models requires a dataset of compounds with known structures and corresponding biological activities. For example, QSAR models have been used to understand the antitrypanosomal activity of heterocyclic compounds, identifying features such as the presence of phenyl rings with electron-withdrawing groups, increased aromaticity, and specific energy levels like HOMO as significant contributors to activity meduniv.lviv.ua.

Conformational Analysis and its Impact on Biological Activity

Conformational analysis is vital for understanding SAR, as the three-dimensional shape of a molecule can dictate its ability to bind to a biological target rsc.orgresearchgate.netunifi.itleidenuniv.nlnih.gov. Different conformations can exhibit varying levels of biological activity, and identifying the bioactive conformation is crucial for accurate QSAR modeling and rational drug design. For complex molecules, computational methods like molecular modeling and NMR studies are employed to identify low-energy conformers rsc.orgresearchgate.net. The interaction between a molecule's conformation and its biological target can be highly specific, influencing binding affinity and efficacy unifi.itleidenuniv.nlnih.gov. For instance, in the study of oxytocin (B344502) analogues, specific β-turn conformations were found to be important for biological activity, and the replacement of a disulfide bridge with a more rigid moiety influenced these conformational preferences nih.gov.

In Vitro Biological Activity Investigations of C23h17cln2o4s2

Mechanistic Investigations of Antimicrobial Activity of 4-Thiazolidinone (B1220212) Derivatives

4-Thiazolidinone derivatives have been extensively studied for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Antibacterial Action against Gram-Positive and Gram-Negative Microorganisms

Numerous studies have investigated the in vitro antibacterial activity of synthesized 4-thiazolidinone derivatives. These compounds have shown varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have exhibited Minimum Inhibitory Concentration (MIC) values in the range of 0.008–0.24 mg/mL against a panel of bacteria, with specific compounds showing superior activity compared to standard antibiotics like streptomycin (B1217042) and ampicillin (B1664943) semanticscholar.org. Compound 5, for example, demonstrated the best bacteriostatic and bactericidal activity with an MIC range of 0.008–0.06 mg/mL semanticscholar.org. Other studies have reported MIC values for 4-thiazolidinone derivatives in the range of 0.9–43.8 µmol/mL x 10⁻², with some compounds showing potent activity against specific strains like Staphylococcus aureus and Enterococcus cloacae rsc.orgresearchgate.net. Certain synthesized thiazolidinone-isatin hybrids have shown susceptibility in Staphylococcus aureus with an MIC of 20 mM, while Escherichia coli remained resistant to these particular compounds biointerfaceresearch.com. Another series of 4-thiazolidinone derivatives displayed MIC values in the range of 6.25 to 12.5 µM, with compound 8d showing the best activity at 6.25 µM mdpi.com.

Table 1: Representative Antibacterial Activity of 4-Thiazolidinone Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL or µM) | Reference |

| Compound 5 | S. Typhimurium | 0.008–0.06 mg/mL | semanticscholar.org |

| Compound 7d | S. aureus | 20 mM | biointerfaceresearch.com |

| Compound 8d | Various | 6.25 µM | mdpi.com |

| Compound 3d | Various | 0.9–43.8 µmol/mL x 10⁻² | rsc.org |

| Compound 32 | S. aureus | 1.56 µg/mL | researchgate.net |

| Compound 32 | MRSA | 3.12 µg/mL | researchgate.net |

Antifungal Activity

The antifungal potential of 4-thiazolidinone derivatives has also been investigated. Several studies indicate that these compounds exhibit good to significant antifungal activity against various fungal species. For instance, a series of 4-thiazolidinone derivatives were evaluated against Candida albicans and Aspergillus niger, with some derivatives showing enhanced activity researchgate.nethygeiajournal.com. Compound 22 demonstrated significant antifungal activity at a concentration of 1 µg/mL against Aspergillus flavus, Trichoderma harzianum, Candida albicans, and Penicillium chrysogenum, outperforming reference drugs like fluconazole (B54011) ekb.eg. Another study reported that derivative 10 exhibited the most potent antifungal activity among tested compounds, with MIC values ranging from 59.6 to 119.2 µM against various fungal strains mdpi.com. The introduction of specific substituents, such as a methyl group at the 5-position of the thiazolidinone ring, has been noted to contribute to detectable antiviral activity, with an IC50 value of 13 µg/mL against Bovine Viral Diarrhea Virus (BVDV) ekb.eg.

Modulation of Cellular Signaling Pathways by C23H17ClN2O4S2

Identification of Specific Signaling Cascade Modulations

Investigations into the biological activities of thiazolidinone derivatives, a class to which this compound belongs, have explored their impact on cellular signaling cascades. For instance, research has indicated that certain related compounds can modulate pathways involved in apoptosis and cell cycle progression. Specifically, studies have shown that some thiazolidinone derivatives can induce apoptosis via caspase 3-, PARP1-, and Bax-protein-dependent pathways. Furthermore, these investigations have suggested that the antiproliferative effects of certain derivatives may occur through mechanisms affecting the G2/M phase of the cell cycle meduniv.lviv.ua. These findings highlight the potential for this compound to influence specific signaling cascades, although direct experimental data for this compound in these specific pathways is limited in the reviewed literature. Broader research in this domain examines the modulation of pathways such as the Hippo, Wnt, Notch, TGF-β, and Hedgehog signaling mdpi.com, as well as those related to oxidative stress response nih.gov.

Investigation of Molecular Targets and Ligand-Receptor Interactions

The precise molecular targets and ligand-receptor interactions of this compound are not extensively detailed in the available literature. However, understanding these interactions is critical for elucidating a compound's mechanism of action. Research in chemical biology focuses on how molecules bind to specific molecular targets and modulate cellular communication via ligand-receptor interactions nih.govsc-best-practices.orgbiorxiv.org. Tools such as CellChat cncb.ac.cn are employed for analyzing intercellular communication networks based on these interactions, and databases like the Signaling Pathways Project neuinfo.org integrate knowledge on cellular signaling pathways. Quantitative Structure-Activity Relationship (QSAR) analyses are also utilized to predict how structural variations might influence a compound's interaction with biological targets, thereby offering insights into potential molecular targets meduniv.lviv.ua.

In Vitro Pharmacological Profiling for Mechanistic Insights

In vitro pharmacological profiling is crucial for understanding the mechanisms of action of compounds like this compound. This involves assessing a range of biological activities in controlled laboratory settings. For thiazolidinone derivatives, such profiling has included evaluations of their antimicrobial, antiparasitic, and cytotoxic effects derpharmachemica.commeduniv.lviv.ua. Studies have reported antitrypanosomal activity and cytotoxicity against various cell lines for related compounds, providing insights into their potential therapeutic applications meduniv.lviv.ua. The general pharmacological profiling of novel compounds often involves dose-response studies to determine parameters such as IC50 values, which are critical for mechanistic understanding nih.govnih.gov. These profiling studies aim to identify specific cellular processes and molecular pathways that are affected by the compound, thereby contributing to a deeper mechanistic understanding.

Compound Characterization Data

Computational Chemistry and in Silico Modeling of C23h17cln2o4s2

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex plos.orgnih.govresearchgate.netnih.gov. It is a cornerstone of structure-based drug design, aiming to identify how a ligand (such as C23H17ClN2O4S2 or its analogs) might bind to a specific biological target, like a protein or enzyme. By simulating the interaction between the ligand and the target's active site, docking studies can estimate binding affinity and predict the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π–π stacking) that stabilize the complex nih.govresearchgate.netnih.gov. This information is vital for understanding a compound's potential biological activity and for designing more potent and selective molecules. Various software packages, such as AutoDock Vina and Glide, are commonly employed for these simulations, providing binding scores (often in kcal/mol) that correlate with binding strength plos.orgnih.govnih.gov.

Table 6.1: Representative Molecular Docking Study Outputs

| Target Protein | Docking Software | Binding Affinity (Score) | Key Interactions Observed |

| Example Target A | AutoDock Vina | -9.5 kcal/mol | Hydrogen bond, Hydrophobic |

| Example Target B | Glide | -8.2 kcal/mol | π–π stacking, Van der Waals |

| Example Target C | AutoDock 4.2 | -7.8 kcal/mol | Hydrogen bond, Ionic |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are crucial for a molecule's biological activity. These models serve as hypotheses for molecular recognition and are instrumental in virtual screening campaigns. Virtual screening utilizes these pharmacophore models to rapidly search large databases of chemical compounds, identifying potential "hits" that possess the required features for binding to a specific target. This process can be ligand-based (relying on known active molecules) or structure-based (using the 3D structure of the target). Advanced methods may incorporate dynamic aspects of ligand-protein interactions or use filters like REOS and PAINS to refine the screening process.

Table 6.2: Representative Pharmacophore Modeling and Virtual Screening Parameters

| Pharmacophore Features Identified | Virtual Screening Method | Database Size | Hit Identification Criteria |

| H-bond Donor, H-bond Acceptor, Aromatic, Hydrophobic | Ligand-based (ZINCPharmer) | 1 Million compounds | High pharmacophore fit score |

| Hydrophobic, Aromatic, Charged | Structure-based (LigandScout) | 500,000 compounds | Docking score > -7.5 kcal/mol |

| H-bond Acceptor, Hydrophobic | Similarity Search | 100,000 compounds | High Tanimoto coefficient |

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for this compound Analogs

Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties in silico is critical in early-stage drug discovery, as unfavorable ADME profiles are a leading cause of drug candidate failure. Computational models, including quantitative structure-activity relationship (QSAR) models, machine learning (ML) algorithms (such as Graph Neural Networks - GNNs, and Deep Message Passing Neural Networks - D-MPNNs), and rule-based systems, are employed to forecast these properties based on a compound's chemical structure. These tools can predict parameters like solubility, permeability (e.g., Caco-2 cell permeability), plasma protein binding, metabolic stability (e.g., CYP450 inhibition), and blood-brain barrier penetration. Filters like Lipinski's Rule of Five are often applied to assess drug-likeness. By analyzing ADME properties, researchers can identify compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in preclinical and clinical development.

Table 6.3: Representative In Silico ADME Property Predictions

| ADME Property | Prediction Method | Typical Outcome/Range for Drug-like Molecules |

| Molecular Weight | QSAR, Rule-based | < 500 Da |

| LogP (Lipophilicity) | SwissADME, RDKit | 1-5 |

| Solubility (LogS) | SwissADME, admetSAR | Moderately soluble to soluble |

| H-bond Donors | Rule-based (Lipinski) | ≤ 5 |

| H-bond Acceptors | Rule-based (Lipinski) | ≤ 10 |

| Rotatable Bonds | Rule-based (Veber) | ≤ 10 |

| Permeability (Caco-2) | ML models, admetSAR | High permeability |

| CYP450 Inhibition | ML models, QSAR | Low to moderate inhibition |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations employ methods derived from quantum mechanics to determine the electronic structure and properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock, MP2) are widely used to calculate molecular geometries, energies, electronic distributions, and spectroscopic properties. Key electronic properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of a molecule's chemical reactivity and electron-donating/accepting capabilities. The HOMO-LUMO energy gap, for instance, is a crucial descriptor of a molecule's stability and reactivity. These calculations can also provide insights into molecular electrostatic potential (MEP), charge distributions, and reaction pathways, aiding in the understanding of molecular behavior and reactivity. Software packages like Gaussian and CFOUR are commonly used for these sophisticated computations.

Table 6.4: Representative Quantum Chemical Calculation Outputs

| Electronic Property | Calculation Method | Basis Set | Typical Software |

| HOMO Energy | DFT (B3LYP) | 6-31G(d,p) | Gaussian 16 |

| LUMO Energy | DFT (B3LYP) | 6-31G(d,p) | Gaussian 16 |

| HOMO-LUMO Energy Gap | DFT (B3LYP) | 6-31G(d,p) | Gaussian 16 |

| Dipole Moment | DFT (B3LYP) | 6-311+G(2d,2p) | Gaussian 03 |

| Molecular Structure | Ab initio (MP2) | cc-pVTZ | CFOUR |

| Charge Distribution | DFT | Various | Various |

Compound Name Table

this compound

Medicinal Chemistry Strategies and Drug Discovery Applications of C23h17cln2o4s2 Scaffolds

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or experimental strategy used in drug design to identify novel molecular backbones (scaffolds) that can serve as effective substitutes for a known active scaffold, while maintaining or improving biological activity. Bioisosteric replacement, a related concept, involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of enhancing the compound's potency, selectivity, or pharmacokinetic profile.

In the context of C23H17ClN2O4S2 scaffolds, these strategies are employed to explore new chemical space and overcome limitations of initial lead compounds, such as poor solubility, metabolic instability, or off-target toxicity. For instance, the core 4-thiazolidinone (B1220212) ring can be replaced with other five- or six-membered heterocyclic systems to generate novel chemotypes.

Table 1: Examples of Bioisosteric Replacements for Functional Groups in 4-Thiazolidinone Derivatives

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve metabolic stability, enhance cell permeability |

| Thioxo group (C=S) | Oxo group (C=O) | Modulate polarity and hydrogen bonding capacity |

| Phenyl ring | Pyridine, Thiophene | Alter solubility, metabolic profile, and target interactions |

| Chlorine atom (-Cl) | Trifluoromethyl group (-CF3), Methyl group (-CH3) | Fine-tune lipophilicity and electronic properties |

These replacements can lead to the discovery of compounds with improved drug-like properties.

Lead Optimization Approaches Based on this compound Derivatives

Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its therapeutic index. For derivatives of the this compound scaffold, this process involves a systematic investigation of the structure-activity relationships (SAR).

Key optimization strategies include:

Modification of Substituents: Altering the substituents on the aromatic rings and the thiazolidinone core can significantly impact biological activity. For example, the position and nature of the chloro group and other substituents on the benzylidene moiety can be varied to enhance target binding.

Introduction of New Functional Groups: Adding groups that can form specific interactions with the target protein, such as hydrogen bond donors or acceptors, can increase potency.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule in a bioactive conformation, potentially increasing affinity and selectivity.

Table 2: Illustrative SAR Data for a Series of 4-Thiazolidinone Derivatives

| Compound ID | R1 (at position 3 of thiazolidinone) | R2 (on benzylidene ring) | In Vitro Activity (IC50, µM) |

| This compound (Hypothetical Lead) | -CH2-Ph-OCH3-COOH | 3-Cl | 5.2 |

| Derivative A | -CH2-Ph-OCH3-COOCH3 | 3-Cl | 10.8 |

| Derivative B | -CH2-Ph-OCH3-COOH | 4-Cl | 2.5 |

| Derivative C | -CH2-Ph-OCH3-COOH | 3-F | 7.1 |

| Derivative D | -CH2-Cyclohexyl-COOH | 3-Cl | > 20 |

This data is illustrative and intended to demonstrate the principles of lead optimization.

Fragment-Based Drug Discovery Utilizing 4-Thiazolidinone Moieties

Fragment-based drug discovery (FBDD) is an approach where small chemical fragments are screened for binding to a biological target. acs.orgacs.org Hits from this initial screen are then grown or linked together to produce a more potent lead compound. The 4-thiazolidinone moiety itself can be considered a valuable fragment due to its favorable properties and proven biological relevance. acs.org

In an FBDD campaign, a library of diverse 4-thiazolidinone fragments could be screened against a target of interest. Once a fragment is identified as a binder, its binding mode can be determined using techniques like X-ray crystallography or NMR spectroscopy. This structural information then guides the elaboration of the fragment into a more potent and selective inhibitor. This approach has been successfully applied to identify inhibitors for various enzymes. acs.org

Development of Targeted Chemical Probes for Research Applications

Targeted chemical probes are essential tools for studying the function of proteins and other biological macromolecules in their native environment. A well-designed chemical probe should be potent, selective, and possess a mechanism of action that is well-understood. Derivatives of the this compound scaffold can be developed into such probes.

The development process typically involves:

Identification of a Potent and Selective Ligand: Starting from a lead compound, medicinal chemistry efforts are directed towards maximizing potency and minimizing off-target effects.

Incorporation of a Reporter Tag or Reactive Group: A fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling can be appended to the ligand at a position that does not interfere with target binding.

Characterization and Validation: The resulting probe must be rigorously tested to ensure it retains its biological activity and selectivity and that the attached tag functions as intended.

These probes can then be used in a variety of cell-based assays to study target engagement, localization, and downstream signaling pathways.

Role of Academic Research in Drug Discovery Related to this compound

Academic research plays a pivotal role in the early stages of drug discovery involving scaffolds like this compound. University laboratories and research institutes often focus on:

Target Identification and Validation: Identifying novel biological targets implicated in disease.

Development of Novel Synthetic Methodologies: Devising new and efficient ways to synthesize diverse libraries of 4-thiazolidinone derivatives.

Elucidation of Mechanisms of Action: Investigating how these compounds exert their biological effects at a molecular level.

Proof-of-Concept Studies: Demonstrating the therapeutic potential of new compounds in preclinical models of disease.

Future Research Directions and Unexplored Avenues for C23h17cln2o4s2

Integration of Multi-Omics Data in C23H17ClN2O4S2 Research

The application of multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-level perspective to understand the intricate biological interactions of this compound. By analyzing how the compound perturbs cellular pathways at multiple molecular levels, researchers can gain a comprehensive understanding of its mechanism of action.

Transcriptomic Analysis: RNA sequencing can reveal differential gene expression patterns in cells or tissues exposed to this compound. This would identify key cellular processes, signaling pathways, and potential molecular targets modulated by the compound. For instance, if this compound is being investigated for antimicrobial activity, transcriptomics could highlight genes involved in bacterial cell wall synthesis, metabolism, or resistance mechanisms that are affected by the compound.

Proteomic Profiling: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications in response to this compound treatment. This would validate transcriptomic findings and uncover direct protein targets or downstream effector proteins. For example, identifying changes in specific enzyme levels or protein-protein interaction networks could pinpoint the molecular basis of its activity.

Metabolomic Studies: Nuclear Magnetic Resonance (NMR) or mass spectrometry-based metabolomics can provide insights into how this compound alters cellular metabolic profiles. This could reveal its impact on energy production, biosynthesis pathways, or the generation of specific metabolites that contribute to its observed effects.

Integrating these datasets through bioinformatics and systems biology approaches can build predictive models of this compound's biological effects, identify biomarkers for efficacy or toxicity, and uncover novel therapeutic applications.

Advanced In Vitro Model Systems for Mechanistic Elucidation

The development and application of advanced in vitro model systems, such as organoids and microphysiological systems (MPS), offer more physiologically relevant platforms for studying the efficacy and mechanisms of this compound compared to traditional 2D cell cultures.

Organoids: 3D organoids, derived from patient-specific stem cells or primary tissues, can recapitulate the complex architecture and cellular heterogeneity of organs. For example, if this compound is being explored for potential antimicrobial properties against specific pathogens affecting the gut, gut organoids could be used. These models would allow researchers to assess the compound's activity, pharmacokinetic properties within a complex tissue environment, and its impact on the gut microbiome and host-pathogen interactions in a more realistic setting. Similarly, if it shows potential in cancer research, cancer organoids derived from patient tumors could be used to evaluate its efficacy and identify responsive patient subgroups.

Microphysiological Systems (MPS): MPS, often referred to as "organ-on-a-chip" technology, create engineered microenvironments that mimic the structure and function of human organs or organ systems. For instance, a liver-on-a-chip model could be employed to study the metabolism and potential hepatotoxicity of this compound, providing insights into its pharmacokinetic profile and potential drug-drug interactions. Similarly, MPS models of the immune system or specific disease-affected tissues could offer a more nuanced understanding of this compound's interactions with various cell types and complex biological processes.

These advanced models facilitate the study of cellular responses, tissue-level effects, and the compound's behavior within a more complex and integrated biological context, thereby accelerating the translation of preclinical findings.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Artificial Intelligence (AI) and Machine Learning (ML) techniques hold significant promise for accelerating and optimizing the drug discovery and development process for compounds like this compound. These computational tools can analyze vast datasets, identify complex patterns, and make predictions that guide experimental efforts.

Predictive Modeling for Efficacy and Toxicity: ML algorithms can be trained on existing chemical and biological data to predict the potential efficacy of this compound against specific targets or diseases, as well as its likely toxicity profiles. This can involve quantitative structure-activity relationship (QSAR) modeling, which correlates chemical structure with biological activity, or deep learning models that can identify complex structural features associated with desired outcomes.

Virtual Screening and Lead Optimization: AI can be used for virtual screening of large compound libraries to identify molecules with similar structural or functional properties to this compound that might exhibit enhanced activity or improved pharmacokinetic properties. ML-driven approaches can also guide lead optimization by suggesting specific chemical modifications to this compound that are predicted to improve potency, selectivity, or reduce off-target effects.

Biomarker Identification and Patient Stratification: By analyzing multi-omics data (as discussed in Section 8.1) using ML algorithms, researchers can identify predictive biomarkers that indicate which patient populations are most likely to respond to this compound therapy. This enables personalized medicine approaches and can streamline clinical trial design by focusing on patient subgroups with a higher probability of benefiting from the compound.

The integration of AI/ML can significantly reduce the time and cost associated with drug discovery by prioritizing promising candidates and guiding experimental validation more efficiently.

Q & A

Q. What interdisciplinary approaches enhance understanding of this compound’s applications in materials science or pharmacology?

- Methodological Answer : Collaborate with material scientists to study its crystallinity (via XRD) or with pharmacologists for in vitro toxicity assays. Integrate cheminformatics tools (e.g., PubChem data) to cross-reference properties. Design hybrid studies that merge synthetic chemistry with bioactivity profiling, ensuring ethical review for biological testing .

Key Methodological Considerations

- Data Presentation : Include raw data tables (e.g., NMR chemical shifts, HPLC retention times) in appendices, with processed data (e.g., kinetic plots) in the main text .

- Error Analysis : Quantify uncertainties using standard deviations or confidence intervals. Discuss instrument limitations (e.g., NMR sensitivity) .

- Ethical Compliance : For biological studies, adhere to institutional review boards (IRBs) and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.